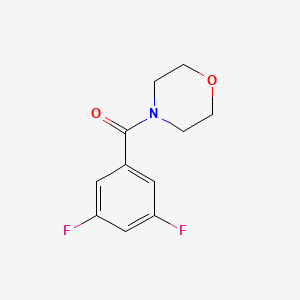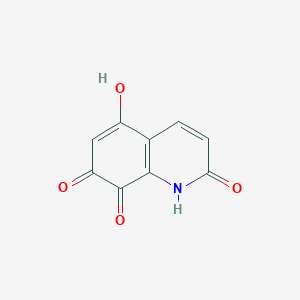
4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a cyclohexane ring substituted with an aminomethyl group and a pyridinylmethyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with aminomethyl and pyridinylmethyl groups under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at desired positions on the molecule. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving amine and pyridine groups.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The aminomethyl and pyridinylmethyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide
- Cyclohexanecarboxylic acid, 4-(3-pyridinylmethyl)
- 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H21N3O |
|---|---|
分子量 |
247.34 g/mol |
IUPAC 名称 |
4-(aminomethyl)-N-(pyridin-3-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H21N3O/c15-8-11-3-5-13(6-4-11)14(18)17-10-12-2-1-7-16-9-12/h1-2,7,9,11,13H,3-6,8,10,15H2,(H,17,18) |
InChI 键 |
YVSCXIVQCHQOEM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CN)C(=O)NCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate](/img/structure/B13994348.png)
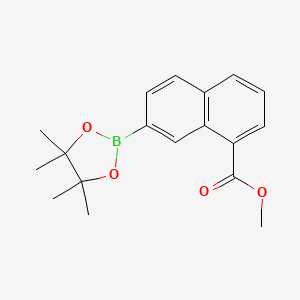
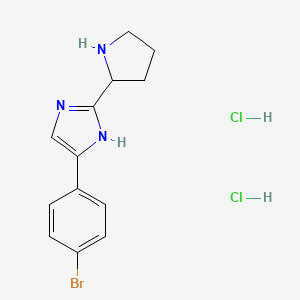
![3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide](/img/structure/B13994375.png)

![2-(4-Amino-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13994392.png)
![N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B13994395.png)
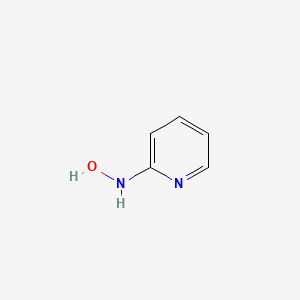
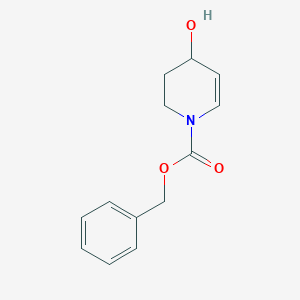

![rac-8-(2-(1-(4-ethoxyphenyl)-2-methylpropan-2-ylamino)-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13994408.png)
